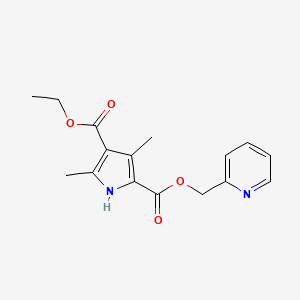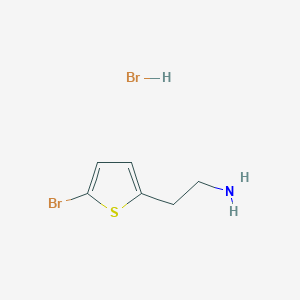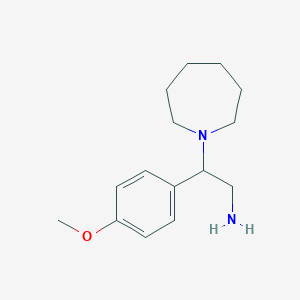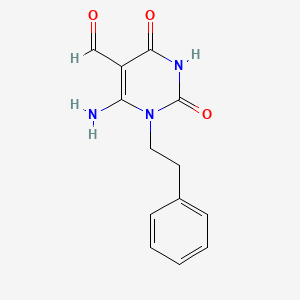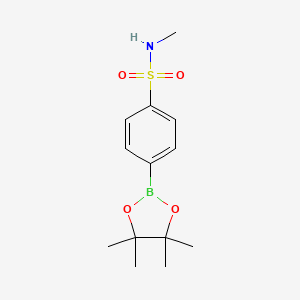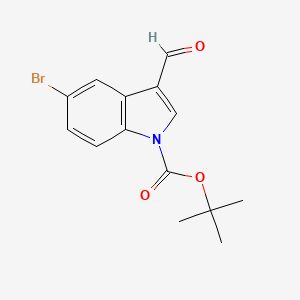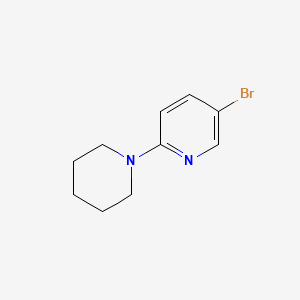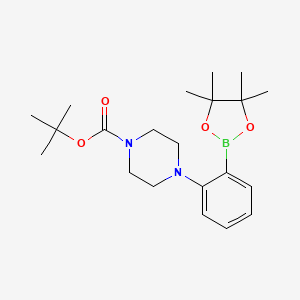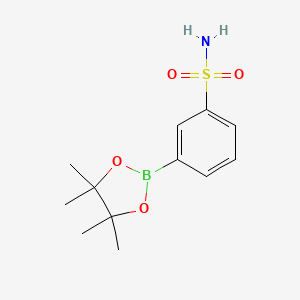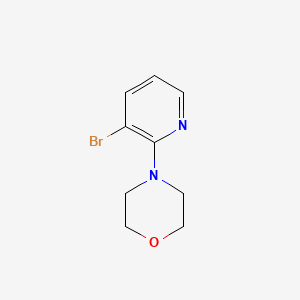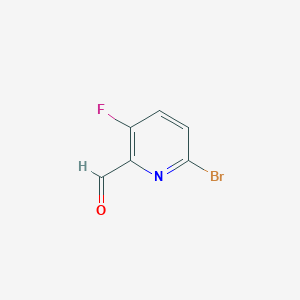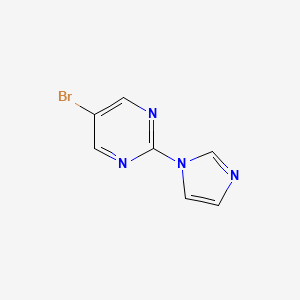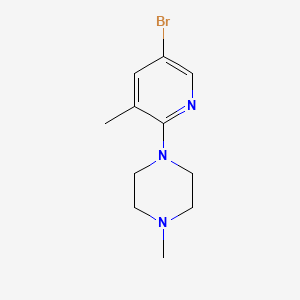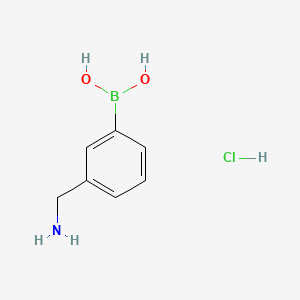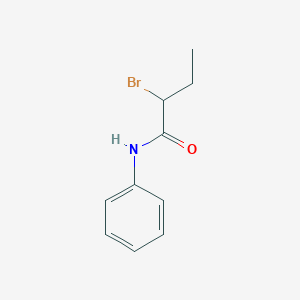
2-bromo-N-phenylbutanamide
Descripción general
Descripción
2-bromo-N-phenylbutanamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain and a phenyl group attached to the nitrogen atom. This compound is used in various research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-bromo-N-phenylbutanamide can be synthesized through the reaction of aniline (or a series of amines) with 2-bromobutyryl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at temperatures ranging from 0°C to room temperature for about 4 hours . The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel chromatography using a petroleum ether/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade solvents and reagents, as well as continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-phenylbutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of N-phenylbutanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-phenylbutanamide.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-bromo-N-phenylbutanamide is utilized in various scientific research fields, including:
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-phenylbutanamide involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The bromine atom and the phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-bromo-N-phenylbutanamide can be compared with other brominated amides and phenyl-substituted amides, such as:
2-bromo-N-ethylacetamide: Similar in structure but with an ethyl group instead of a butyl chain.
N-benzyl-2-bromo-N-phenylbutanamide: Contains an additional benzyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Propiedades
IUPAC Name |
2-bromo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYHYCASMUNJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586117 | |
| Record name | 2-Bromo-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21486-48-6 | |
| Record name | 2-Bromo-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-N-phenylbutanamide in the context of the provided research?
A1: this compound serves as a key starting material in the reported nickel-catalyzed enantioselective Negishi cross-coupling reaction []. This reaction utilizes a chiral nickel catalyst and an alkylzinc reagent to transform racemic α-bromo amides, like this compound, into enantioenriched products with potential applications in pharmaceutical and material science. []
Q2: What specific role does the nickel catalyst play in the reaction with this compound?
A2: The nickel catalyst plays a crucial role in facilitating the stereoconvergent Negishi cross-coupling reaction. It first activates the carbon-bromine bond in this compound. Subsequently, the chiral environment provided by the ligand on the nickel catalyst allows for selective coupling with the alkylzinc reagent, resulting in the formation of the desired enantiomer of the product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


